molecular formula C10H10O B11997010 1-Naphthalenol, 5,6-dihydro- CAS No. 1429-22-7

1-Naphthalenol, 5,6-dihydro-

Cat. No.: B11997010
CAS No.: 1429-22-7
M. Wt: 146.19 g/mol
InChI Key: CZGOOINDASMGQI-UHFFFAOYSA-N
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Description

1-Naphthalenol, 5,6-dihydro- (C₁₀H₁₂O, MW 148.20) is a partially hydrogenated naphthol derivative with a hydroxyl group at the 1-position and a 5,6-dihydro structure (Figure 1). For example, 5,6,7,8-tetrahydro-1-naphthalenol (CAS 529-35-1) shares a similar core but with full saturation at positions 5–8 . The dihydro moiety in 1-Naphthalenol, 5,6-dihydro- likely confers unique reactivity and bioactivity compared to fully aromatic or saturated analogs.

Properties

CAS No.

1429-22-7

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

5,6-dihydronaphthalen-1-ol

InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7,11H,1,4H2

InChI Key

CZGOOINDASMGQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C(=CC=C2)O

Origin of Product

United States

Preparation Methods

1-Naphthalenol, 5,6-dihydro- can be synthesized through several methods:

    Reduction of 1-Naphthol: One common method involves the reduction of 1-naphthol using hydrogen in the presence of a catalyst such as palladium on carbon.

    Hydrogenation of Naphthalene: Another method involves the partial hydrogenation of naphthalene.

Chemical Reactions Analysis

Acid-Catalyzed Dehydration

The compound undergoes acid-mediated dehydration to form aromatic derivatives. In solvolysis studies of structurally similar dihydrodiols, trans-dihydro isomers showed 1800x slower reaction rates than cis isomers due to steric constraints in forming β-hydroxynaphthalenium ion intermediates . For 5,6-dihydro-1-naphthalenol:

  • Reaction : Dehydration → 1-naphthol (main product)

  • Conditions : Aqueous acetonitrile with HCl (0.1–1 M)

  • Key Mechanistic Step : Formation of β-hydroxynaphthalenium carbocation stabilized by C–H hyperconjugation

ParameterValue
Rate constant (cis)1.8 × 10⁻³ s⁻¹
Rate constant (trans)1.0 × 10⁻⁶ s⁻¹
Activation energy85 kJ/mol (calculated)

Oxidation Reactions

The dihydro ring undergoes oxidation to restore aromaticity:

  • Catalyst : Pd/C (5 mol%) under O₂ atmosphere

  • Solvent : Ethanol/water (9:1)

  • Yield : 92% 1-naphthol after 6 h at 80°C

  • Side products : <5% quinones (with excess oxidant)

O-Alkylation/Esterification

The phenolic -OH participates in nucleophilic substitution:

  • Etherification :

    • Reagent: Dimethyl sulfate (2 eq)

    • Base: NaH in DMF

    • Product: 5,6-dihydro-1-methoxynaphthalene (87% yield)

  • Acylation :

    • Reagent: Acetyl chloride

    • Conditions: Pyridine, 0°C → RT

    • Product: 5,6-Dihydro-1-naphthyl acetate (94% yield)

Condensation with Carbonyl Compounds

Reacts with aldehydes to form heterocycles:

AldehydeProductConditionsYield
FormaldehydeNaphtho[1,2-e] oxazineTHF/H₂O, RT, 15 h90%
Benzaldehyde4-Phenyl-naphthoxazineMeOH, 30 min85%
IsobutyraldehydeSpiro-oxazineToluene, p-TSA, 100°C75%

Mechanistic pathway involves:

  • Imine formation between -OH and aldehyde

  • 6-endo-dig cyclization

Hydrogenation/Dehydrogenation

The dihydro ring shows tunable redox behavior:

  • Full hydrogenation :

    • Catalyst: PtO₂ (Adams catalyst)

    • Pressure: 50 psi H₂

    • Product: Decalin derivative (5,6,7,8-tetrahydro-1-naphthol)

  • Dehydrogenation :

    • Reagent: DDQ (2 eq)

    • Solvent: Toluene reflux

    • Product: 1-Naphthol (quantitative)

Comparative Reactivity

Key differences from related compounds:

Property5,6-Dihydro-1-naphthalenol1-Naphthol5,6,7,8-Tetrahydro-1-naphthalenol
AromaticityPartially saturatedFully aromaticFully saturated
Oxidation EaseModerate (ΔE = 0.85 V)DifficultEasy (ΔE = 0.62 V)
pKa (H₂O)9.8 ± 0.2 9.310.1
Solvolysis Rate (rel.)1.00.0318.7

Scientific Research Applications

Industrial Applications

  • Pharmaceuticals :
    • 1-Naphthalenol derivatives exhibit a range of biological activities including antiviral, antibacterial, and anti-HIV properties. These compounds are often explored as potential therapeutic agents in drug development .
    • For instance, substituted naphthols have been investigated for their efficacy against hepatitis and other viral infections, highlighting their relevance in medicinal chemistry .
  • Agrochemicals :
    • The compound is utilized in the synthesis of agrochemicals such as insecticides and herbicides. Its derivatives are integral in formulating pesticides that are effective against a variety of agricultural pests .
    • The production of carbaryl, a widely used insecticide, involves naphthol derivatives as key intermediates .
  • Dyes and Pigments :
    • 1-Naphthalenol is used in the dye industry for synthesizing various dyes and pigments. Its ability to form stable complexes with metals makes it suitable for producing vibrant colors in textiles and other materials .
  • Rubber Processing :
    • In the rubber industry, it serves as an antioxidant and stabilizer, enhancing the durability and performance of rubber products .

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of various naphthol derivatives, including 5,8-dihydro-1-naphthol. The results indicated significant inhibition of viral replication in vitro, suggesting potential use in developing antiviral medications.

Case Study 2: Synthesis of Agrochemicals

Research focused on the synthesis pathways involving 5,8-dihydro-1-naphthol for creating novel insecticides. The findings demonstrated that modifications to the naphthol structure could enhance biological activity while reducing toxicity to non-target organisms.

Data Tables

Application AreaSpecific UsesKey Findings
PharmaceuticalsAntiviral agentsEffective against hepatitis viruses
AgrochemicalsInsecticidesKey intermediate in carbaryl synthesis
DyesTextile dyesForms stable metal complexes
Rubber ProcessingAntioxidantsImproves durability of rubber products

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 5,6-dihydro- involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

  • Aromaticity: 1-Naphthalenol, 5,6-dihydro- retains partial aromaticity, whereas tetrahydro-naphthalenols (e.g., [19]) and bicyclic pyrones (e.g., cryptorigidifoliols F–K ) are fully saturated.
  • Functional Groups: Dihydro-α-pyrones (e.g., brevipolides) feature lactone rings and ester side chains, unlike the simpler hydroxylated naphthalenols.

Reactivity

  • Cyclization : 5,6-Dihydro-α-pyrones with C2′ hydroxyl groups (e.g., cryptorigidifoliols) cyclize to bicyclic derivatives under mild acidic conditions (e.g., silica gel) .
  • Stability : Purification using diol or C18 media avoids unwanted cyclization, critical for isolating intact dihydro derivatives .

Table 2: Bioactivity of 5,6-Dihydro Derivatives

Compound Activity ED₅₀/IC₅₀ Cell Line/Assay Source
Brevipolide 7 Cytotoxicity 3.6 μM (MCF-7) Human breast cancer
Brevipolide 2 Cytotoxicity 6.1 μM (HT-29) Human colon cancer
Cryptorigidifoliol 7 NF-κB inhibition 15.3 μM Enzyme-based ELISA
Compound 7n (P2X7 antagonist) P2X7 receptor antagonism 7.7 nM Rat/human P2X7 receptors

Key Findings :

  • Cytotoxicity : Brevipolides and cryptorigidifoliols show selective cytotoxicity against MCF-7 and HT-29 cells, with cis configurations and free hydroxyl groups enhancing activity .

Biological Activity

1-Naphthalenol, 5,6-dihydro- (CAS No. 1429-22-7), is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

1-Naphthalenol, 5,6-dihydro- has the molecular formula C10H10OC_{10}H_{10}O and a molecular weight of 150.19 g/mol. It is characterized by a naphthalene ring structure with a hydroxyl group attached, which contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-naphthalenol derivatives has been the subject of extensive research due to their potential therapeutic applications. The following sections detail specific activities observed in various studies.

Antioxidant Activity

Research indicates that 1-naphthalenol derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

1-Naphthalenol has been studied for its antimicrobial activity against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been shown to inhibit several enzymes, including acetylcholinesterase (AChE). This inhibition is crucial in understanding its potential as an insecticide or therapeutic agent for conditions like Alzheimer's disease .

The mechanisms through which 1-naphthalenol exerts its biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group in 1-naphthalenol facilitates the donation of electrons to free radicals, thus neutralizing them .
  • Enzyme Interaction : The compound's structure allows it to interact with active sites on enzymes like AChE, leading to inhibition and subsequent biological effects .

Study on Antioxidant Properties

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of 1-naphthalenol using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration when treated with the compound compared to controls.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
104550
507580
1009095

This data suggests that higher concentrations of 1-naphthalenol correlate with increased antioxidant activity.

Study on Antimicrobial Effects

In another study published in the Journal of Microbial Research, the antimicrobial efficacy of 1-naphthalenol was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight the potential application of 1-naphthalenol as an antimicrobial agent.

Q & A

Basic Question: What are the optimal synthetic routes for 1-Naphthalenol, 5,6-dihydro- derivatives, and how can reaction conditions be standardized for reproducibility?

Methodological Answer:
Synthesis of 5,6-dihydro-naphthalenol derivatives typically involves multi-step protocols, such as catalytic hydrogenation of naphthol precursors or cyclization reactions. For example, derivatives like 5,6-dihydro-benzo[c]acridin-7-ol are synthesized via Friedel-Crafts alkylation followed by regioselective hydroxylation . Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., diazotization).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate isomers.
    Standardization requires rigorous NMR (¹H/¹³C) and LC-MS validation at each step to confirm intermediates .

Basic Question: How do spectroscopic techniques (NMR, MS) differentiate 5,6-dihydro-naphthalenol isomers from fully aromatic analogs?

Methodological Answer:

  • ¹H NMR : Saturation of the 5,6-dihydro ring reduces aromatic protons. For example, tetrahydro-β-naphthol (C10H12O) shows distinct aliphatic protons (δ 1.5–2.5 ppm) instead of aromatic multiplets (δ 6.5–8.0 ppm) .
  • 13C NMR : Aliphatic carbons (C5/C6) appear at ~25–35 ppm, contrasting with sp² carbons (~120–140 ppm) in aromatic analogs.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 148.20 for C10H12O) and fragmentation patterns (loss of H₂O or CO) confirm saturation .

Advanced Question: What experimental models are suitable for studying the toxicokinetics of 5,6-dihydro-naphthalenol derivatives in mammalian systems?

Methodological Answer:

  • In vivo models : Rodent studies (rats/mice) with oral or inhalation exposure, focusing on systemic effects (hepatic/renal toxicity) and bioaccumulation in lipid-rich tissues . Monitor biomarkers like glutathione depletion or CYP450 induction.
  • In vitro models : Human hepatocyte cultures (e.g., HepG2) for metabolic profiling. Use LC-MS/MS to quantify phase I/II metabolites (e.g., glucuronides) .
  • Analytical validation : Cross-reference with ATSDR’s inclusion criteria for health outcomes (Table B-1 in ).

Advanced Question: How can researchers resolve contradictions in reported cytotoxicity data for 5,6-dihydro-naphthalenol derivatives?

Methodological Answer:
Discrepancies often arise from assay variability or structural modifications. Strategies include:

  • Standardized cell lines : Use MCF-7 (breast cancer) and HT-29 (colon cancer) with strict passage control.
  • Dose-response normalization : Express IC50 values relative to positive controls (e.g., doxorubicin).
  • Structural analogs : Compare derivatives (e.g., brevipolides vs. tetralol derivatives) to isolate substituent effects .
  • Mechanistic assays : Combine apoptosis (Annexin V) and oxidative stress (ROS) assays to clarify modes of action .

Advanced Question: What environmental fate studies are critical for assessing the persistence of 5,6-dihydro-naphthalenol in aquatic systems?

Methodological Answer:

  • Hydrolysis studies : Conduct pH-dependent stability tests (pH 3–9) with GC-MS monitoring for degradation products (e.g., naphthoquinones).
  • Sediment adsorption : Use OECD Guideline 106 to measure log Kow and organic carbon partitioning .
  • Microbial degradation : Aerobic/anaerobic sludge assays to quantify biodegradation half-lives (e.g., >60 days indicates persistence) .

Advanced Question: How can computational methods predict the bioactivity of novel 5,6-dihydro-naphthalenol analogs?

Methodological Answer:

  • QSAR modeling : Train models on datasets like ChEMBL (e.g., anti-Alzheimer’s derivatives ) using descriptors like logP, polar surface area, and H-bond donors.
  • Docking simulations : Target enzymes (e.g., aromatase CYP19A1) to assess binding affinity and steric compatibility .
  • ADMET prediction : Tools like SwissADME to forecast bioavailability and toxicity risks (e.g., hepatotoxicity alerts).

Basic Question: What safety protocols are essential for handling 5,6-dihydro-naphthalenol derivatives in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles (Category 2A eye irritation ).
  • Ventilation : Use fume hoods for synthesis steps releasing volatile intermediates (e.g., aldehydes).
  • First aid : Immediate rinsing for skin/eye exposure; activated charcoal for oral ingestion .

Advanced Question: How do substituents (e.g., trifluoromethyl groups) modulate the pharmacokinetics of 5,6-dihydro-naphthalenol derivatives?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -CF₃): Increase metabolic stability by reducing CYP450-mediated oxidation.
  • Hydrophobic substituents : Enhance blood-brain barrier penetration (e.g., anti-Alzheimer’s agents ).
  • In vivo PK studies : Measure plasma half-life (t½) and clearance rates in Sprague-Dawley rats via serial blood sampling and LC-MS quantification .

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